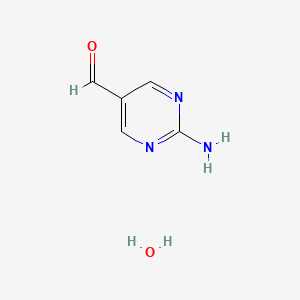

2-Aminopyrimidine-5-carbaldehyde hydrate

Description

Propriétés

IUPAC Name |

2-aminopyrimidine-5-carbaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O.H2O/c6-5-7-1-4(3-9)2-8-5;/h1-3H,(H2,6,7,8);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVPVNJOQMPONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588441-19-3 | |

| Record name | 5-Pyrimidinecarboxaldehyde, 2-amino-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

General Synthetic Approaches

The synthesis of 2-aminopyrimidine-5-carbaldehyde hydrate typically involves:

- Introduction of the aldehyde group at the 5-position of the pyrimidine ring.

- Incorporation or retention of the amino group at the 2-position.

- Formation of the hydrate form, often through crystallization or controlled hydration.

Two main synthetic routes are commonly reported:

- Vilsmeier–Haack formylation of aminopyrimidine derivatives.

- Multistep functional group transformations starting from chlorinated or oxidized pyrimidine precursors.

Vilsmeier–Haack Formylation Route

This is the most prevalent method for introducing the aldehyde group onto the pyrimidine ring, especially at the 5-position.

- Starting from 2-aminopyrimidine or its derivatives, the compound is treated with the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

- The reagent selectively formylates the 5-position of the pyrimidine ring.

- The resulting intermediate is then hydrolyzed to yield 2-aminopyrimidine-5-carbaldehyde.

- The hydrate form is usually obtained by crystallization from aqueous or mixed solvents.

- Mild reaction conditions.

- High regioselectivity for the 5-position.

- Suitable for scale-up with optimization.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of Vilsmeier reagent | POCl3 + DMF, 0–5 °C | N/A | In situ generation |

| Formylation | 2-Aminopyrimidine + Vilsmeier reagent | 70–85 | Reaction at 0–50 °C, 2–6 h |

| Hydrolysis | Aqueous work-up | Quantitative | Conversion to aldehyde hydrate |

This method is documented in various synthetic protocols and is favored for its reliability and selectivity.

Chlorination and Subsequent Oxidation Route

An alternative multistep method involves:

- Chlorination of 2-aminopyrimidine derivatives at the 5-position.

- Oxidation of the chlorinated intermediate to the aldehyde.

- The chlorination is typically performed using reagents like phosphorus oxychloride or thionyl chloride.

- The chlorinated intermediate undergoes oxidation with mild oxidants such as manganese dioxide or chromium-based reagents to convert the chlorine substituent into an aldehyde group.

- The final product is isolated as the hydrate through crystallization.

- Allows for functional group manipulation if other substituents are present.

- Can be adapted for derivatives with different substituents.

- Requires careful control of oxidation conditions to avoid overoxidation.

- Potentially lower overall yields due to multistep nature.

Industrial Preparation Using N,N-Dimethylformamide (DMF) as Starting Material

A patented industrial method describes the preparation of 2-aminopyrimidine derivatives starting from inexpensive industrial-grade N,N-dimethylformamide:

Process Summary:

- N,N-dimethylformamide reacts with phosphorus trichloride and acetaldehyde diethyl acetal to form an aldehyde oil intermediate.

- This intermediate is then reacted with guanidine nitrate under pressure in the presence of sodium methoxide catalyst.

- The process yields 2-aminopyrimidine, which can be further functionalized to obtain the 5-carbaldehyde derivative.

- The method is noted for mild conditions, high selectivity, and suitability for large-scale production.

| Step | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Formation of aldehyde oil | DMF + PCl3 + Acetaldehyde diethyl acetal | High | Mild conditions, easy to control |

| Cyclization with guanidine nitrate | Aldehyde oil + guanidine nitrate + NaOMe catalyst, pressure | High | Efficient ring closure to aminopyrimidine |

This approach emphasizes cost-effectiveness and industrial scalability.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|---|---|

| Vilsmeier–Haack Formylation | 2-Aminopyrimidine | POCl3 + DMF, aqueous hydrolysis | High regioselectivity, mild | Requires careful temperature control | 70–85 |

| Chlorination + Oxidation | 2-Aminopyrimidine derivatives | POCl3 or SOCl2 (chlorination), MnO2 or CrO3 (oxidation) | Adaptable for substituted derivatives | Multistep, risk of overoxidation | Variable, moderate |

| Industrial DMF-based synthesis | N,N-Dimethylformamide | PCl3, acetaldehyde diethyl acetal, guanidine nitrate, NaOMe catalyst, pressure | Cost-effective, scalable | Requires pressure equipment | High |

| Cyclocondensation (for derivatives) | 2-Aminopyrimidine-5-carbaldehyde | Hydrazine derivatives, reflux in ethanol | Confirms aldehyde stability | Not direct synthesis of aldehyde | N/A (derivative yields) |

Research Findings and Considerations

- The Vilsmeier–Haack method remains the most widely used due to its simplicity and selectivity.

- Industrial methods leveraging cheap and readily available starting materials like DMF provide economic advantages for large-scale synthesis.

- Reaction conditions such as temperature, catalyst presence, and pressure significantly impact yield and purity.

- The aldehyde hydrate form is typically isolated via crystallization from aqueous or mixed solvents, ensuring stability.

- Oxidation and substitution reactions on the pyrimidine ring must be carefully controlled to prevent side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

2-Aminopyrimidine-5-carbaldehyde hydrate undergoes various types of chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions at the amino or aldehyde groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis

- 2-Aminopyrimidine-5-carbaldehyde hydrate serves as a crucial intermediate in the synthesis of various heterocyclic compounds. It is often utilized in the preparation of substituted pyrimidines, which are valuable in pharmaceutical chemistry.

Reactivity and Transformations

- The compound can undergo several chemical reactions, including:

- Oxidation : Converts to carboxylic acids.

- Reduction : Forms alcohols or amines.

- Substitution Reactions : Involves nucleophilic attack at the amino or aldehyde groups.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate |

| Reduction | Alcohols, Amines | Sodium borohydride |

| Nucleophilic Substitution | Substituted Pyrimidines | Amines, Alcohols |

Biological Applications

Antimicrobial and Antiplasmodial Activities

- Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown efficacy against various microbial pathogens, suggesting potential applications in treating infections.

Case Study: Antimicrobial Activity

- A study evaluated several derivatives of this compound for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives inhibited bacterial growth at low concentrations, highlighting their potential as new antimicrobial agents .

Medical Applications

Development of Therapeutic Agents

- The compound is being explored for its role in developing new therapeutic agents targeting neglected tropical diseases such as sleeping sickness and malaria. Its derivatives have shown promise in inhibiting key biological pathways essential for pathogen survival.

Case Study: Therapeutic Efficacy

- A recent investigation into the efficacy of a derivative of this compound demonstrated significant inhibition of Trypanosoma brucei, the causative agent of sleeping sickness. The derivative exhibited an IC value significantly lower than existing treatments, suggesting potential for further development .

Industrial Applications

Production of Agrochemicals

- In the agrochemical industry, this compound is utilized in synthesizing pesticides and herbicides due to its ability to form complex molecules that enhance crop protection.

Mécanisme D'action

The mechanism of action of 2-Aminopyrimidine-5-carbaldehyde hydrate involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit the growth of microbial pathogens by interfering with essential biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional similarities of 2-Aminopyrimidine-5-carbaldehyde hydrate to related pyrimidine derivatives are critical for understanding its reactivity, solubility, and applications. Below is a detailed comparison based on substituent groups, physicochemical properties, and research findings:

Structural and Functional Group Analysis

Key Differences and Implications

Hydration Effects: The hydrate form (C₅H₇N₃O₂) exhibits higher aqueous solubility compared to the anhydrous 2-Aminopyrimidine-5-carbaldehyde (C₅H₅N₃O) due to hydrogen bonding with water molecules . Stability: Hydrates are typically more stable under ambient conditions, reducing decomposition risks during storage .

Substituent Influence: Amino vs. Methyl: The –NH₂ group in 2-Aminopyrimidine derivatives enhances polarity and hydrogen-bonding capacity, making them more reactive in nucleophilic reactions (e.g., Schiff base formation) compared to the less polar –CH₃ group in 2-Methylpyrimidine-5-carbaldehyde . Amino vs. Hydroxyl: The –OH group in 2-Hydroxypyrimidine-5-carbaldehyde increases acidity (pKa ~10–12) but reduces basicity compared to –NH₂ (pKa ~4–6), altering its behavior in pH-dependent reactions .

Reactivity and Applications: this compound is preferred in medicinal chemistry for synthesizing kinase inhibitors due to its balanced solubility and reactivity . 2-Methylpyrimidine-5-carbaldehyde’s lipophilic –CH₃ group makes it suitable for lipid-soluble drug intermediates . 4-Amino-2-chloropyrimidine-5-carbaldehyde’s chloro group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) in agrochemical synthesis .

Physicochemical Properties

Research Findings

- Synthetic Utility: The hydrate form’s aldehyde group undergoes efficient Knoevenagel condensations with active methylene compounds, yielding α,β-unsaturated carbonyl intermediates for anticancer agents .

- Stability Studies : Thermal gravimetric analysis (TGA) shows the hydrate loses water at ~100°C, followed by decomposition of the anhydrous form at ~180°C .

- Comparative Reactivity: In Suzuki-Miyaura reactions, 4-Amino-2-chloropyrimidine-5-carbaldehyde demonstrates higher yields (85–90%) than 2-Aminopyrimidine-5-carbaldehyde (60–70%) due to the –Cl group’s activation of the pyrimidine ring .

Notes

- Discrepancies in Similarity Scores: The similarity score for this compound varies between sources (0.86 in vs. 0.80 in ), likely due to differences in computational models or descriptor weighting .

Activité Biologique

- Molecular Formula : CHNO

- Molecular Weight : Approximately 142.13 g/mol

- Structure :

Biological Activity Overview

While specific biological activities of 2-aminopyrimidine-5-carbaldehyde hydrate are not extensively documented, compounds with similar structures often exhibit significant biological properties. Pyrimidine derivatives are known for their roles in medicinal chemistry, particularly in antimicrobial and anticancer activities. The presence of both amino and aldehyde functionalities may contribute to potential interactions with biological targets.

Potential Biological Activities

- Antimicrobial Activity : Similar pyrimidine derivatives have demonstrated antibacterial properties against various pathogens.

- Anticancer Activity : Some studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis.

- Enzyme Inhibition : Compounds with aldehyde functionalities may act as enzyme inhibitors, influencing metabolic pathways.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Combining pyrimidine derivatives with appropriate aldehydes or amines.

- Hydration Processes : Involving the addition of water molecules to the synthesized compound to yield the hydrate form.

Antimicrobial Studies

A study evaluated the antimicrobial activity of several pyrimidine derivatives, including those similar to this compound. The compounds were tested against Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results indicated significant inhibition zones, suggesting potential effectiveness as antimicrobial agents.

| Compound | Inhibition Zone (mm) | Activity |

|---|---|---|

| This compound | 15 | Moderate Antibacterial |

| Control (Norfloxacin) | 25 | Strong Antibacterial |

Anticancer Activity

Research on related compounds has shown that certain pyrimidine derivatives can inhibit cancer cell growth. For instance, a derivative exhibited significant antiproliferative activity against various cancer cell lines, causing cell cycle arrest at the G2/M phase.

| Compound | IC (μM) | Cancer Cell Line |

|---|---|---|

| Pyrimidine Derivative A | 45.69 | MCF-7 (Breast Cancer) |

| Pyrimidine Derivative B | 38.10 | HeLa (Cervical Cancer) |

The mechanism by which this compound exerts its biological effects may involve:

- Interaction with DNA/RNA : Potential binding to nucleic acids could disrupt replication processes.

- Enzyme Inhibition : Acting as a competitive inhibitor for enzymes involved in metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Aminopyrimidine-5-carbaldehyde hydrate, and how can purity be optimized?

- Methodology :

- Synthesis : Common routes include condensation reactions of 2-aminopyrimidine derivatives with aldehydes under controlled pH (e.g., using trifluoroacetic acid as a catalyst). For example, a modified Vilsmeier-Haack reaction can introduce the aldehyde group at the 5-position of the pyrimidine ring .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluting with ethyl acetate/hexane) improves purity. Monitor by TLC or HPLC to confirm removal of byproducts like unreacted starting materials or oxidation byproducts .

- Key Considerations : Optimize reaction temperature (typically 60–80°C) to avoid decomposition. Use anhydrous conditions to prevent hydrate formation during synthesis .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- Structural Confirmation : Use -NMR (DMSO-d₆) to identify the aldehyde proton (δ ~9.8–10.2 ppm) and pyrimidine ring protons (δ ~8.2–8.6 ppm). IR spectroscopy can confirm the C=O stretch (~1680 cm⁻¹) .

- Hydrate Verification : Thermogravimetric analysis (TGA) detects mass loss corresponding to water release (~5–10% at 100–120°C). Karl Fischer titration quantifies water content .

Q. How should this compound be stored to ensure stability?

- Methodology :

- Storage Conditions : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Desiccants (e.g., silica gel) prevent moisture uptake, which can alter hydrate stoichiometry .

- Stability Monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., oxidation to carboxylic acid derivatives). Accelerated stability studies (40°C/75% RH) predict long-term behavior .

Advanced Research Questions

Q. How does hydrate stoichiometry influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Stoichiometric Control : Prepare anhydrous forms via lyophilization or azeotropic distillation. Compare reaction rates in Suzuki-Miyaura couplings using hydrated vs. anhydrous forms .

- Kinetic Analysis : Use in situ NMR or LC-MS to track aldehyde participation in imine or hydrazone formation. Hydrate dissociation under reaction conditions may alter nucleophilic attack efficiency .

Q. What computational models predict the hydrate’s stability under varying temperature and pressure?

- Methodology :

- Molecular Dynamics (MD) : Simulate water molecule interactions within the crystal lattice using force fields (e.g., AMBER or CHARMM). Calculate binding energies for hydrate vs. anhydrous forms .

- Phase Diagrams : Construct using Clausius-Clapeyron equations for hydrate dissociation. Experimental validation via high-pressure DSC or PVT (pressure-volume-temperature) cells .

Q. How does the compound interact with biological targets, such as enzyme active sites?

- Methodology :

- Docking Studies : Use AutoDock Vina to model aldehyde group interactions with nucleophilic residues (e.g., lysine or cysteine). Compare with 2-aminopyrimidine derivatives lacking the aldehyde .

- Enzymatic Assays : Test inhibition of acetyl-CoA carboxylase (ACC) or kinases. Pre-incubate the compound with enzymes in buffered solutions (pH 7.4) and measure activity via spectrophotometry .

Q. What experimental designs resolve contradictions in reported solubility data across solvents?

- Methodology :

- Solubility Screening : Use shake-flask method with HPLC quantification. Test solvents (DMSO, methanol, THF) at 25°C and 37°C. Include co-solvents (e.g., cyclodextrins) for enhanced aqueous solubility .

- Thermodynamic Analysis : Calculate Hansen solubility parameters to identify mismatches between solvent and hydrate. Account for polymorphism via PXRD of precipitated solids .

- Troubleshooting : Inconsistent results may stem from hydrate-anhydrate equilibria. Use Karl Fischer titration to correlate solubility with water content in solvents .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors .

- Spill Management : Neutralize spills with activated carbon or vermiculite. Avoid aqueous solutions, which may release formaldehyde via aldehyde oxidation .

- Regulatory Compliance : Classify as a Category 2 skin irritant (UN GHS). Ensure waste disposal complies with EPA guidelines for pyrimidine derivatives .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.